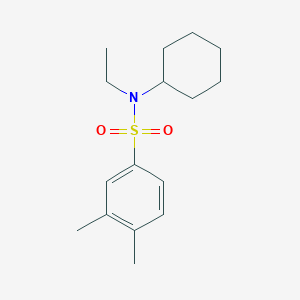![molecular formula C12H17NO3S B226433 1-[(4-Ethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B226433.png)
1-[(4-Ethoxyphenyl)sulfonyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Ethoxyphenyl)sulfonyl]pyrrolidine, also known as EPPS, is a sulfonamide compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in various research applications, including neuroscience, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 1-[(4-Ethoxyphenyl)sulfonyl]pyrrolidine is not fully understood, but it is believed to be due to its ability to stabilize proteins and enzymes. 1-[(4-Ethoxyphenyl)sulfonyl]pyrrolidine has been shown to bind to the surface of proteins and enzymes, which can prevent their denaturation and improve their stability. 1-[(4-Ethoxyphenyl)sulfonyl]pyrrolidine has also been shown to interact with cell membranes, which can improve their fluidity and permeability.
Biochemical and Physiological Effects:
1-[(4-Ethoxyphenyl)sulfonyl]pyrrolidine has been shown to have several biochemical and physiological effects. In animal models of Alzheimer's disease, 1-[(4-Ethoxyphenyl)sulfonyl]pyrrolidine has been shown to improve cognitive function and reduce amyloid-beta accumulation in the brain. 1-[(4-Ethoxyphenyl)sulfonyl]pyrrolidine has also been shown to improve the stability and activity of enzymes and proteins, which can aid in their purification and crystallization. Additionally, 1-[(4-Ethoxyphenyl)sulfonyl]pyrrolidine has been shown to improve the fluidity and permeability of cell membranes, which can have implications for drug delivery.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-Ethoxyphenyl)sulfonyl]pyrrolidine has several advantages for lab experiments, including its ability to stabilize proteins and enzymes, improve cognitive function in animal models, and aid in drug delivery. However, 1-[(4-Ethoxyphenyl)sulfonyl]pyrrolidine also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 1-[(4-Ethoxyphenyl)sulfonyl]pyrrolidine. One area of research is to further understand its mechanism of action and its potential applications in drug delivery. Another area of research is to investigate the potential neuroprotective effects of 1-[(4-Ethoxyphenyl)sulfonyl]pyrrolidine in human clinical trials. Additionally, researchers can investigate the potential use of 1-[(4-Ethoxyphenyl)sulfonyl]pyrrolidine in other scientific research applications, such as biochemistry and pharmacology.
In conclusion, 1-[(4-Ethoxyphenyl)sulfonyl]pyrrolidine is a sulfonamide compound that has gained significant attention in scientific research due to its unique properties. 1-[(4-Ethoxyphenyl)sulfonyl]pyrrolidine has been extensively used in various scientific research applications, including neuroscience, biochemistry, and pharmacology. The synthesis of 1-[(4-Ethoxyphenyl)sulfonyl]pyrrolidine is a straightforward process, and it has several advantages for lab experiments. However, further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
1-[(4-Ethoxyphenyl)sulfonyl]pyrrolidine can be synthesized using a simple two-step reaction. In the first step, 4-ethoxybenzenesulfonyl chloride is reacted with pyrrolidine in the presence of a base to form the intermediate. In the second step, the intermediate is treated with a strong base to produce the final product, 1-[(4-Ethoxyphenyl)sulfonyl]pyrrolidine. The synthesis of 1-[(4-Ethoxyphenyl)sulfonyl]pyrrolidine is a straightforward process and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
1-[(4-Ethoxyphenyl)sulfonyl]pyrrolidine has been extensively used in various scientific research applications, including neuroscience, biochemistry, and pharmacology. In neuroscience, 1-[(4-Ethoxyphenyl)sulfonyl]pyrrolidine is used as a neuroprotective agent and has been shown to improve cognitive function in animal models of Alzheimer's disease. In biochemistry, 1-[(4-Ethoxyphenyl)sulfonyl]pyrrolidine is used to stabilize proteins and enzymes, which can help in their purification and crystallization. In pharmacology, 1-[(4-Ethoxyphenyl)sulfonyl]pyrrolidine is used as a drug delivery agent due to its ability to cross the blood-brain barrier.
Propiedades
Nombre del producto |
1-[(4-Ethoxyphenyl)sulfonyl]pyrrolidine |
|---|---|
Fórmula molecular |
C12H17NO3S |
Peso molecular |
255.34 g/mol |
Nombre IUPAC |
1-(4-ethoxyphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C12H17NO3S/c1-2-16-11-5-7-12(8-6-11)17(14,15)13-9-3-4-10-13/h5-8H,2-4,9-10H2,1H3 |
Clave InChI |
DUMPINCARVAWPT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
SMILES canónico |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[(4-Propoxyphenyl)sulfonyl]morpholine](/img/structure/B226367.png)

![N-(2-furylmethyl)-4-(4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B226379.png)
![1-Ethyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B226385.png)

![1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226402.png)
